![molecular formula C24H22Cl2N2O B6130236 1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine](/img/structure/B6130236.png)
1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine, also known as DCPP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of 1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine is not fully understood, but it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. This suggests that the compound may have an effect on the regulation of mood, anxiety, and psychosis.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine can affect various biochemical and physiological processes in the body. For example, it has been shown to increase serotonin and norepinephrine levels in the brain, which can have an impact on mood and anxiety. 1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine has also been found to decrease dopamine levels in the brain, which may contribute to its antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine has several advantages as a research tool, including its high potency and selectivity for serotonin and dopamine receptors. However, the compound also has some limitations, such as its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several potential future directions for research on 1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine. One area of interest is the development of more efficient synthesis methods and derivatives of 1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine that may have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine and its potential therapeutic applications. Finally, more research is needed to determine the safety and toxicity of 1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine, particularly in long-term use.
In conclusion, 1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine is a piperazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Future research on 1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine may lead to the development of new treatments for a variety of neurological and psychiatric disorders.
Métodos De Síntesis
1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine can be synthesized through various methods, including the reaction of 3,4-dichloroaniline with diphenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with piperazine to obtain 1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine. Other synthesis methods include the use of different starting materials and reagents, such as 3,4-dichlorophenylpiperazine and diphenylacetonitrile.
Aplicaciones Científicas De Investigación
1-(3,4-dichlorophenyl)-4-(diphenylacetyl)piperazine has been extensively studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. The compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[4-(3,4-dichlorophenyl)piperazin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O/c25-21-12-11-20(17-22(21)26)27-13-15-28(16-14-27)24(29)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDUYJCKORBRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.